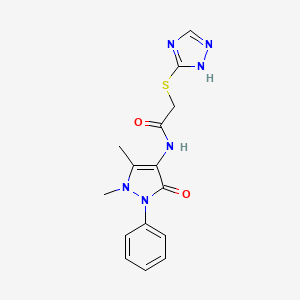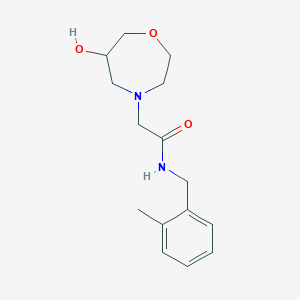![molecular formula C19H22N4O2S B5545157 2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(5-methyl-2-thienyl)ethyl]acetamide](/img/structure/B5545157.png)
2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(5-methyl-2-thienyl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar triazole derivatives involves multi-step reactions, starting with the preparation of suitable precursors followed by their condensation, cyclization, and functionalization. For example, the synthesis of related N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives was achieved through a series of reactions, with the structures confirmed by MS, IR, CHN, and 1H NMR spectral data, highlighting the diversity and complexity of such syntheses (Wang et al., 2010).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and spectroscopic methods, provides detailed insights into the arrangement of atoms within the compound. For instance, the study on 5-(p-tolyl)-4-[2-(2,4-dichlorophenoxy)acetamido]-1,2,4-triazole-3-thione revealed its crystalline structure, demonstrating the importance of intra- and intermolecular interactions in stabilizing the structure (Xue et al., 2008).
Chemical Reactions and Properties
The reactivity of triazole derivatives depends on their functional groups, which can participate in various chemical reactions. For example, the conversion of related compounds into 1,3,4-thiadiazol rings or the formation of compounds containing two [1,2,4]triazole rings linked via a methylene bridge highlights the versatility of these molecules in chemical transformations (Demirbas et al., 2004).
Aplicaciones Científicas De Investigación
Radiosynthesis and Biological Studies
Compounds structurally related to triazoles and acetamides have been synthesized for various applications, including radiosynthesis for studying metabolism and mode of action in biological systems. For instance, derivatives of chloroacetanilide and dichloroacetamide have been radiolabeled for metabolic studies, indicating their relevance in understanding herbicide action and safety profiles (Latli & Casida, 1995).
Heterocyclic Chemistry
Research in heterocyclic chemistry often involves the synthesis of compounds with triazole and thiadiazole moieties for exploring their chemical reactivity and potential pharmaceutical applications. Studies have described the reactions of enaminonitriles leading to various heterocyclic compounds, illustrating the versatility of these structures in synthetic chemistry (Hachiyama et al., 1983).
Antimicrobial and Antitumor Activities
Several studies have synthesized triazole and acetamide derivatives to evaluate their antimicrobial and antitumor activities. For example, novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives have been assessed for their potential in inhibiting microbial growth and cancer cell proliferation, showcasing the medicinal chemistry applications of these compounds (Demirbas et al., 2004).
Material Science and Catalysis
Compounds containing triazole or acetamide groups have also found applications in material science and catalysis, where their unique chemical properties can be exploited for specific functionalities, including as ligands in metal complexes with potential antioxidative activities (Chkirate et al., 2019).
Propiedades
IUPAC Name |
2-(4-ethyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)-N-[2-(5-methylthiophen-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-3-22-18(15-7-5-4-6-8-15)21-23(19(22)25)13-17(24)20-12-11-16-10-9-14(2)26-16/h4-10H,3,11-13H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJRXWVDEZKYET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN(C1=O)CC(=O)NCCC2=CC=C(S2)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(5-methyl-2-thienyl)ethyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[1-(4-fluorophenyl)-2-hydroxyethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5545104.png)
![N,N-dimethyl-3-{2-[1-(1-pyrrolidinylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}-1-propanamine](/img/structure/B5545110.png)
![4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5545116.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5545124.png)
![N-cyclohexyl-5-[(1-naphthyloxy)methyl]-2-furamide](/img/structure/B5545134.png)
![3-(3-methoxyphenyl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5545144.png)
![(3S*,4S*)-1-{6-[(2-hydroxyethyl)amino]-4-pyrimidinyl}-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5545148.png)

![N-benzyl-3-isopropyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-5-isoxazolecarboxamide](/img/structure/B5545163.png)
![N-phenyl-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5545166.png)